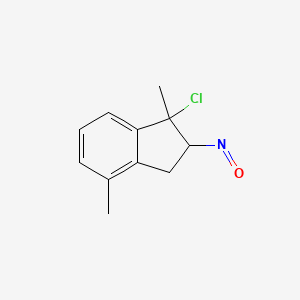
1-Chloro-1,4-dimethyl-2-nitroso-2,3-dihydro-1H-indene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Chloro-1,4-dimethyl-2-nitroso-2,3-dihydro-1H-indene is an organic compound belonging to the indene family It is characterized by the presence of a chlorine atom, two methyl groups, and a nitroso group attached to the indene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Chloro-1,4-dimethyl-2-nitroso-2,3-dihydro-1H-indene typically involves the nitration of 1,4-dimethyl-2,3-dihydro-1H-indene followed by chlorination. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then subjected to chlorination using thionyl chloride or phosphorus pentachloride to introduce the chlorine atom.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Safety measures are crucial due to the hazardous nature of the reagents involved.
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-1,4-dimethyl-2-nitroso-2,3-dihydro-1H-indene can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The nitroso group can be reduced to an amine group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles such as hydroxide ions, amines, or thiols under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Aqueous sodium hydroxide or amine solutions.
Major Products Formed:
Oxidation: 1-Chloro-1,4-dimethyl-2-nitro-2,3-dihydro-1H-indene.
Reduction: 1-Chloro-1,4-dimethyl-2-amino-2,3-dihydro-1H-indene.
Substitution: Corresponding substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-Chloro-1,4-dimethyl-2-nitroso-2,3-dihydro-1H-indene has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of various indene derivatives and can be used in studying reaction mechanisms and kinetics.
Biology: The compound’s derivatives may exhibit biological activity, making it a candidate for drug discovery and development.
Industry: Used in the synthesis of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-Chloro-1,4-dimethyl-2-nitroso-2,3-dihydro-1H-indene depends on its chemical reactivity. The nitroso group can participate in redox reactions, while the chlorine atom can undergo nucleophilic substitution. These reactions can lead to the formation of various intermediates and products that interact with molecular targets and pathways in biological systems.
Comparison with Similar Compounds
1-Chloro-1,4-dimethyl-2-nitro-2,3-dihydro-1H-indene: Similar structure but with a nitro group instead of a nitroso group.
1-Chloro-1,4-dimethyl-2-amino-2,3-dihydro-1H-indene: Similar structure but with an amino group instead of a nitroso group.
1,4-Dimethyl-2-nitroso-2,3-dihydro-1H-indene: Lacks the chlorine atom.
Uniqueness: 1-Chloro-1,4-dimethyl-2-nitroso-2,3-dihydro-1H-indene is unique due to the presence of both a chlorine atom and a nitroso group on the indene backbone
Properties
CAS No. |
61957-54-8 |
|---|---|
Molecular Formula |
C11H12ClNO |
Molecular Weight |
209.67 g/mol |
IUPAC Name |
3-chloro-3,7-dimethyl-2-nitroso-1,2-dihydroindene |
InChI |
InChI=1S/C11H12ClNO/c1-7-4-3-5-9-8(7)6-10(13-14)11(9,2)12/h3-5,10H,6H2,1-2H3 |
InChI Key |
RFXSDXDSJQIURI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CC(C(C2=CC=C1)(C)Cl)N=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















